molecular formula C10H7BrN2O B6617025 2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde CAS No. 1691619-68-7

2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B6617025
CAS No.: 1691619-68-7
M. Wt: 251.08 g/mol
InChI Key: ZDXMYWWKFSWSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde: is an organic compound that features a bromine atom, a pyrazole ring, and a benzaldehyde group

Mechanism of Action

Target of Action

Compounds of the pyrazole series are known to exhibit a wide range of pharmacological properties , suggesting that they may interact with multiple targets.

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives , it’s likely that this compound could influence multiple pathways.

Result of Action

Based on the known activities of similar pyrazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Chemical Reactions Analysis

Types of Reactions: 2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, ether).

Major Products:

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: 2-bromo-4-(1H-pyrazol-1-yl)benzoic acid.

    Reduction: 2-bromo-4-(1H-pyrazol-1-yl)benzyl alcohol.

Properties

IUPAC Name

2-bromo-4-pyrazol-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-10-6-9(3-2-8(10)7-14)13-5-1-4-12-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXMYWWKFSWSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.